molecular formula C17H25NO B2550574 N-(1-Methylbutyl)(phenylcyclopentyl)formamide CAS No. 897311-84-1

N-(1-Methylbutyl)(phenylcyclopentyl)formamide

Cat. No.: B2550574
CAS No.: 897311-84-1
M. Wt: 259.393
InChI Key: FWGGODQHDRBACN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methylbutyl)(phenylcyclopentyl)formamide typically involves the reaction of phenylcyclopentylamine with a formylating agent in the presence of a base . The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or toluene.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as triethylamine or pyridine is often used to facilitate the reaction.

Industrial Production Methods: This includes optimizing reaction conditions for larger volumes and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(1-Methylbutyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The phenyl and cyclopentyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts or specific solvents.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1-Methylbutyl)(phenylcyclopentyl)formamide has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, although not yet approved for medical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Methylbutyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with various biological molecules, potentially affecting their function. The phenyl and cyclopentyl groups may also interact with hydrophobic regions of proteins or other macromolecules, influencing their activity .

Comparison with Similar Compounds

    N-(1-Methylbutyl)(phenylcyclopentyl)amine: Similar structure but with an amine group instead of a formamide group.

    N-(1-Methylbutyl)(phenylcyclopentyl)carboxylic acid: Contains a carboxylic acid group instead of a formamide group.

Uniqueness: N-(1-Methylbutyl)(phenylcyclopentyl)formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the formamide group allows for specific interactions that are not possible with the amine or carboxylic acid analogs .

Properties

IUPAC Name

N-pentan-2-yl-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-3-9-14(2)18-16(19)17(12-7-8-13-17)15-10-5-4-6-11-15/h4-6,10-11,14H,3,7-9,12-13H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGGODQHDRBACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1(CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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